molecular formula C19H24FN3O B6096358 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine

3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine

Cat. No. B6096358
M. Wt: 329.4 g/mol
InChI Key: RWHMBLNIZHBSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience and drug discovery.

Mechanism of Action

The exact mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly dopamine and acetylcholine. This modulation may lead to increased neuronal activity and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include increased levels of dopamine and acetylcholine in the brain, improved synaptic plasticity, and increased neurogenesis. These effects are believed to be responsible for the compound's potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine is its relatively simple synthesis method, which makes it easy to produce in large quantities for use in lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of potential future directions for research on 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine. One area of interest is in the development of more potent and selective derivatives of this compound that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, particularly in the field of neuroscience and drug discovery. While more research is needed to fully understand its potential therapeutic applications, this compound represents a promising avenue for future research.

Synthesis Methods

The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine involves the reaction of 3-(1H-pyrazol-4-yl)propanoic acid with 3-fluorophenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with piperidine to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine have been investigated in various scientific studies. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a positive effect on cognitive function and memory, as well as reducing symptoms of psychosis.

properties

IUPAC Name

1-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O/c20-18-5-1-3-15(11-18)6-7-16-4-2-10-23(14-16)19(24)9-8-17-12-21-22-13-17/h1,3,5,11-13,16H,2,4,6-10,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHMBLNIZHBSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CNN=C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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